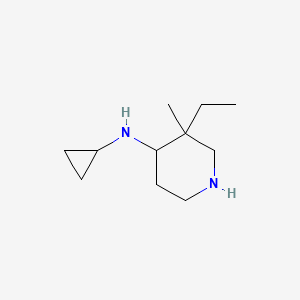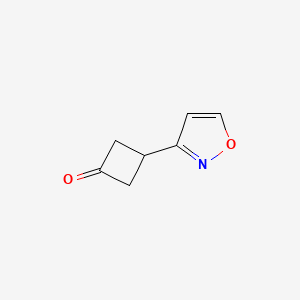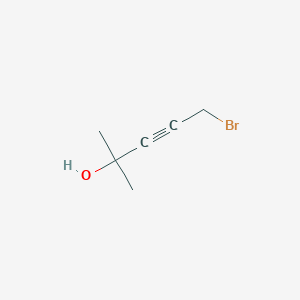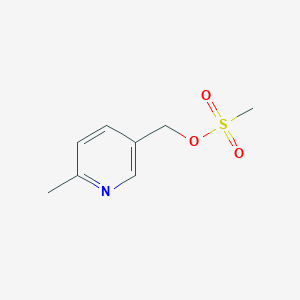
(6-methylpyridin-3-yl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(6-methylpyridin-3-yl)methyl methanesulfonate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a methyl group at the 6-position and a methanesulfonate ester group at the 3-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-methylpyridin-3-yl)methyl methanesulfonate typically involves the reaction of 6-methyl-3-pyridinemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
6-methyl-3-pyridinemethanol+methanesulfonyl chloride→(6-methylpyridin-3-yl)methyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
化学反応の分析
Types of Reactions
(6-methylpyridin-3-yl)methyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The methyl group at the 6-position can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted pyridine derivatives.
Oxidation: The major products are oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: The major products are reduced derivatives such as piperidine derivatives.
科学的研究の応用
(6-methylpyridin-3-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (6-methylpyridin-3-yl)methyl methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The pyridine ring can participate in various chemical reactions, including coordination with metal ions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(6-methylpyridin-3-yl)methyl chloride: Similar structure but with a chloride leaving group instead of methanesulfonate.
(6-methylpyridin-3-yl)methyl bromide: Similar structure but with a bromide leaving group instead of methanesulfonate.
(6-methylpyridin-3-yl)methyl tosylate: Similar structure but with a tosylate leaving group instead of methanesulfonate.
Uniqueness
(6-methylpyridin-3-yl)methyl methanesulfonate is unique due to its methanesulfonate leaving group, which is more stable and less prone to hydrolysis compared to halide leaving groups. This makes it a more versatile reagent in organic synthesis, particularly in reactions requiring mild conditions.
特性
分子式 |
C8H11NO3S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC名 |
(6-methylpyridin-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C8H11NO3S/c1-7-3-4-8(5-9-7)6-12-13(2,10)11/h3-5H,6H2,1-2H3 |
InChIキー |
JIGLRIFCEAXBGA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)COS(=O)(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
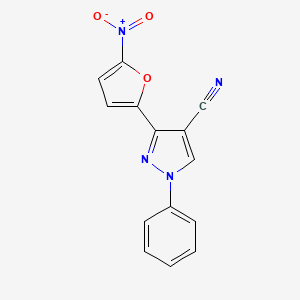

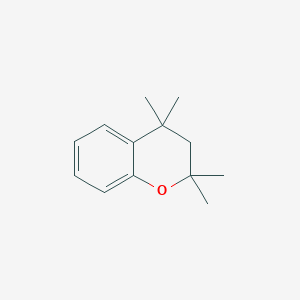
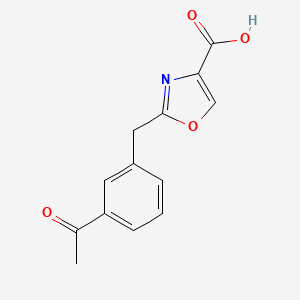
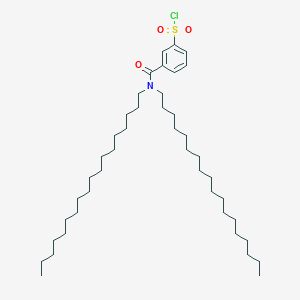
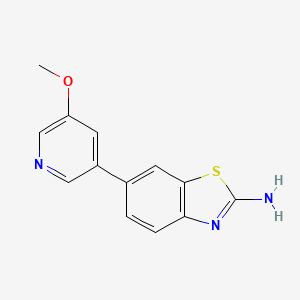
![7-(2-Bromophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8531217.png)


![1,3-Benzenediol,5-[5-(trifluoromethyl)-2-benzothiazolyl]-](/img/structure/B8531231.png)
